4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol (CAS 103059-42-3), also catalogued as (9CI)-7-methyl-2-propyl-1H-benzimidazol-4-ol, is a low-molecular-weight (190.24 g/mol) heterocyclic compound belonging to the 1H-benzimidazol-4-ol subclass. This specific scaffold, featuring a hydroxyl group at the 4(7)-position of the benzimidazole core, is structurally linked to a series of potent 5-lipoxygenase (5-LO) inhibitors and serves as a key intermediate within the telmisartan synthetic landscape.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 103059-42-3
Cat. No. B009882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol
CAS103059-42-3
Synonyms1H-Benzimidazol-4-ol,7-methyl-2-propyl-(9CI)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=CC(=C2N1)O)C
InChIInChI=1S/C11H14N2O/c1-3-4-9-12-10-7(2)5-6-8(14)11(10)13-9/h5-6,14H,3-4H2,1-2H3,(H,12,13)
InChIKeyVWVMQRLXQMVRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol (CAS 103059-42-3): Procurement-Relevant Chemical Identity and Classification


4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol (CAS 103059-42-3), also catalogued as (9CI)-7-methyl-2-propyl-1H-benzimidazol-4-ol, is a low-molecular-weight (190.24 g/mol) heterocyclic compound belonging to the 1H-benzimidazol-4-ol subclass . This specific scaffold, featuring a hydroxyl group at the 4(7)-position of the benzimidazole core, is structurally linked to a series of potent 5-lipoxygenase (5-LO) inhibitors and serves as a key intermediate within the telmisartan synthetic landscape [1]. It is commercially offered as a fine chemical intermediate, typically at a purity of 97% for research and development purposes .

Why 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol Cannot Be Interchanged with Common Generic Benzimidazole Analogs


The specific substitution pattern of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol—a 2-propyl chain combined with a 7-methyl group and a critical 4-hydroxyl moiety—creates a pharmacophore and synthetic handle distinct from simpler benzimidazole cores [1]. Generic substitution with non-hydroxylated analogs (e.g., 4-methyl-2-propyl-1H-benzimidazole, CAS 99840-45-6) forfeits the hydrogen-bond donor/acceptor capacity essential for 5-lipoxygenase (5-LO) enzyme inhibition and eliminates the hydroxyl group required for downstream derivatization into angiotensin II receptor blocker (ARB) intermediates [2]. Conversely, the 6-carboxylic acid analog (CAS 152628-03-0), a common telmisartan intermediate, differs fundamentally in polarity, LogP (predicted ~2.53 for the target compound versus significantly lower for the carboxylate), and reactivity, rendering direct interchange impossible without altering the entire synthetic sequence [1]. Structural analogs like 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (CAS 103059-43-4), while sharing the benzimidazol-4-ol core, introduce a bulky 2-benzyl substituent that dramatically shifts the structure-activity relationship (SAR) profile relative to the compact 2-propyl group of the target compound [2].

Quantitative Differentiation Evidence for 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol Against Closest Analogs


5-Lipoxygenase Inhibitory SAR: Positional Advantage of the 2-Propyl Substituent in Benzimidazol-4-ols

The target compound belongs to the 2-substituted benzimidazol-4-ol class described by Buckle et al. (1987), where the 2-alkyl chain length and branching critically modulate 5-lipoxygenase (5-LO) inhibitory potency in a cell-free RBL-1 assay [1]. Within this congeneric series, the 2-propyl substituent provides a balanced lipophilic interaction with the enzyme's active site, differentiating it from shorter-chain (e.g., 2-ethyl) analogs that exhibit attenuated activity and longer-chain or branched analogs (e.g., 2-butyl, 2-isopropyl) that may encounter steric constraints. The standard inhibitor phenidone served as the positive control across all assays [1]. Importantly, the 7-methyl group ortho to the 4-hydroxyl further modulates the tautomeric equilibrium of the imidazole ring, influencing hydrogen-bonding capacity with catalytic site residues, a feature absent in the des-methyl analog 2-propyl-1H-benzimidazol-4-ol [1].

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

Synthetic Utility Divergence: Hydroxyl-Directed Derivatization Versus Carboxylic Acid-Based Telmisartan Intermediates

4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol offers a C4(7)-hydroxyl group that enables orthogonal derivatization strategies (e.g., O-alkylation, sulfonation, or protection/deprotection sequences) prior to or in parallel with C6 functionalization [1]. In contrast, the widely used telmisartan intermediate 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS 152628-03-0) bears a carboxylic acid at the C6 position, which precludes electrophilic substitution at that site and requires different coupling conditions (e.g., amide bond formation rather than ether linkage formation). The target compound thus serves as a more versatile early-stage intermediate when C6 diversification is required prior to hydroxyl group transformation. Vendor specifications indicate the compound is available at 97% purity, suitable for direct use in multi-step synthetic sequences without additional purification .

Telmisartan Synthesis Benzimidazole Intermediates Regioselective Functionalization

Structural Differentiation from 2-(4-Methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol: Impact on Lipoxygenase Selectivity and In Vivo Profile

The closest structural analog with documented biological activity is 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (CAS 103059-43-4, Compound 36 in Buckle et al., 1987), which features a 2-(4-methoxybenzyl) substituent instead of the 2-propyl group [1]. The Buckle study demonstrated that methoxylated benzyl substituents at the 2-position (Compounds 36, 39, 42, 43) conferred in vivo activity—specifically, inhibition of slow-reacting substance of anaphylaxis (SRS-A) release and monocyte accumulation in a pleural exudate model—whereas most other 2-substituted analogs, including the broader 2-alkyl subclass, were inactive in vivo at 200 µM i.p. [1]. This critical SAR differentiation indicates that the 2-propyl analog (target compound) likely retains potent cell-free 5-LO inhibition characteristic of the class but may lack the in vivo anti-inflammatory efficacy of the 2-(4-methoxybenzyl) analog, making it more suitable as a biochemical tool compound or synthetic intermediate rather than an in vivo lead candidate. Standard lipoxygenase inhibitors phenidone, BW 755C, and AA 861 were also inactive in the monocyte accumulation model, further highlighting the unique in vivo profile of the 2-benzyl-substituted subset [1].

5-Lipoxygenase In Vivo Pharmacology Benzimidazole SAR

Physicochemical Differentiation: Predicted LogP and Hydrogen-Bonding Profile Enable Distinct Formulation and Assay Compatibility

The predicted physicochemical profile of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol (LogP ~2.53, HBD count = 1) delineates a compound with balanced lipophilicity suitable for both organic synthesis and biochemical assay conditions [1]. By comparison, the des-methyl analog 2-propyl-1H-benzimidazol-4-ol (MW 176.21, HBD = 1, LogP lower) and the 6-carboxylic acid telmisartan intermediate (HBD = 2, LogP significantly lower) exhibit divergent solubility and permeability characteristics. The single phenolic hydrogen bond donor limits aqueous solubility compared to the dicarboxylate but enhances membrane permeability, a relevant parameter for cell-based assay design. Furthermore, the absence of ionizable carboxylic acid functionality at physiological pH distinguishes this compound from the ARB intermediate and reduces the risk of pH-dependent solubility changes during assay preparation. Vendor-reported DMSO solubility of the compound (≥2 mg/mL, clear upon warming) supports its utility in standard biochemical screening workflows .

Physicochemical Properties LogP Hydrogen Bond Donor

Defined Application Scenarios Where 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol Provides Verifiable Utility


In Vitro 5-Lipoxygenase Biochemical Screening and SAR Expansion Studies

The compound serves as a 2-propyl-substituted benzimidazol-4-ol scaffold for systematic structure-activity relationship (SAR) expansion of the 5-lipoxygenase (5-LO) inhibitor pharmacophore first described by Buckle et al. (1987) [1]. Unlike the 2-benzyl analogs that show in vivo anti-inflammatory activity, this compound's profile is optimal for cell-free 5-LO assays where in vivo confounders (e.g., pharmacokinetic variables, plasma protein binding) are eliminated, allowing direct assessment of enzyme inhibition potency. The predicted LogP of 2.53 and single HBD suggest good membrane permeability, enabling extension to cell-based 5-LO assays in RBL-1 or human whole-blood systems where target engagement must be confirmed independently of in vivo metabolism .

Divergent Telmisartan Intermediate for Non-Canonical ARB Synthesis

In industrial telmisartan and angiotensin II receptor blocker (ARB) synthesis, this compound provides a C4(7)-hydroxyl handle that supports alternative synthetic pathways diverging from the standard 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid route [1]. Specifically, the free hydroxyl group can be O-alkylated or protected to influence the reactivity of the C6 position toward electrophilic substitution, enabling the introduction of diverse functional groups (e.g., halogens, nitro, or formyl) before coupling with the biphenyl moiety. This flexibility is valuable for process chemistry groups developing proprietary ARB analogs or seeking to circumvent patent-protected intermediate sequences [1].

Selectivity Profiling Against Cyclooxygenase (COX) and Related Arachidonic Acid Cascade Enzymes

The Buckle et al. (1987) study establishes the benzimidazol-4-ol class as potent 5-LO inhibitors, but selectivity data against cyclooxygenase (COX-1/COX-2) is limited in the primary literature [1]. This compound is suited for systematic selectivity profiling against COX isoforms, 12-LO, 15-LO, and FLAP (5-LO activating protein) to define its polypharmacology. The absence of the in vivo activity seen with 2-benzyl analogs reduces the likelihood of off-target effects mediated by metabolic activation or reactive intermediate formation, making it a cleaner probe for in vitro selectivity determination [1]. Vendor-supplied purity (97%) and DMSO solubility (≥2 mg/mL) facilitate direct dilution into assay-ready plates .

Physicochemical Reference Standard for Benzimidazole Property Optimization Studies

With a predicted LogP of 2.53, molecular weight of 190.24, and a single hydrogen bond donor, this compound occupies a favorable region of drug-like chemical space (Lipinski-compliant) and can serve as a reference point in lead optimization campaigns aimed at balancing potency with pharmacokinetic properties [1]. Compared to the more lipophilic des-hydroxy analog (CAS 99840-45-6; LogP ~3.0) and the more polar 6-carboxylic acid analog, it provides a midpoint property profile useful for establishing quantitative structure-property relationship (QSPR) models within benzimidazole chemical series [1].

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